Silver phosphate

Description

Properties

IUPAC Name |

trisilver;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ag.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOLTQXXWSRAIX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

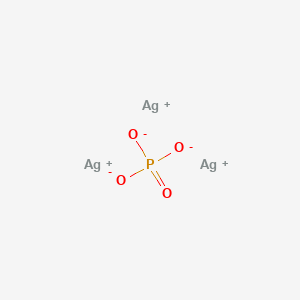

[O-]P(=O)([O-])[O-].[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3PO4, Ag3O4P | |

| Record name | silver phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064837 | |

| Record name | Trisilver phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.576 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless solid; Darkened by light; [Merck Index] Yellow odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Silver phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7784-09-0, 21517-67-9 | |

| Record name | Silver phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, silver salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021517679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, silver(1+) salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisilver phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL6T4Y1XP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Aqueous Precipitation Methods

Aqueous precipitation remains the most widely adopted technique for Ag₃PO₄ synthesis due to its simplicity and scalability. The reaction typically involves mixing silver nitrate (AgNO₃) with a phosphate source, such as sodium phosphate (Na₃PO₄) or potassium dihydrogen phosphate (KH₂PO₄), under controlled pH conditions. For instance, adding ammonia (NH₃·H₂O) to AgNO₃ forms a silver-ammonia complex ([Ag(NH₃)₂]⁺), which reacts with Na₂HPO₄ to yield hierarchical cubic Ag₃PO₄ microcrystals .

Key parameters influencing morphology include:

-

pH : Adjusting pH via urea hydrolysis or ammonia addition directs crystal growth toward {110} or {100} facets .

-

Precipitant concentration : Higher KH₂PO₄ concentrations favor smaller particle sizes but risk agglomeration .

-

Stirring rate : Prolonged magnetic stirring (3–5 hours) ensures homogeneous nucleation .

A study comparing cubic vs. spherical Ag₃PO₄ found cubic crystals degraded methylene blue 50% faster despite similar surface areas (2.32 vs. 2.55 m²/g), highlighting the role of facet-dependent reactivity .

Organic Phase Precipitation

Organic solvents like ethanol or acetone are used to slow nucleation, enabling finer control over particle size and morphology. In one approach, AgNO₃ and KH₂PO₄ are dissolved in separate aqueous solutions, mixed, and then introduced into an organic phase. This method produces Ag₃PO₄ with narrower size distributions (200–500 nm) compared to aqueous methods .

Example protocol :

-

Dissolve AgNO₃ (0.2 M) and KH₂PO₄ (0.1 M) in deionized water.

-

Inject solutions into ethanol under vigorous stirring.

-

Centrifuge and wash precipitates with ethanol to remove impurities .

Organic-phase-derived Ag₃PO₄ exhibits enhanced photocatalytic stability due to reduced surface defects, as ethanol minimizes hydroxyl group adsorption .

Hydrothermal and Solvothermal Synthesis

Hydrothermal methods leverage high-temperature, high-pressure conditions to achieve crystallographic precision. A notable protocol involves reacting AgNO₃ and (NH₄)₂HPO₄ in a Teflon-lined autoclave at 150°C for 8–32 minutes . Microwave-assisted hydrothermal (MAH) systems further accelerate crystallization, yielding Ag₃PO₄ within 8 minutes with 25 nm crystallites .

Table 1: Hydrothermal Conditions vs. Ag₃PO₄ Properties

| Treatment Time (min) | Crystallite Size (nm) | Bandgap (eV) | Photocatalytic Efficiency* |

|---|---|---|---|

| 8 | 25 | 2.45 | 78% |

| 16 | 38 | 2.40 | 85% |

| 32 | 55 | 2.35 | 72% |

*Methylene blue degradation under visible light (60 minutes) .

Longer durations increase crystallite size but introduce recombination centers, reducing efficiency beyond 16 minutes .

Solid-State Grinding

Solid-phase mechanochemical synthesis avoids solvents entirely, relying on grinding AgNO₃ and Na₂HPO₄ powders at room temperature. This method produces irregular particles (0.5–2.0 µm) suitable for bulk applications but lacks morphological control . Despite limitations, it offers a 98% yield within 30 minutes, making it ideal for rapid, large-scale production .

Template-Assisted Synthesis

Lyotropic liquid crystalline (LLC) mesophases template Ag₃PO₄ growth into mesoporous structures. A Bilkent University study used surfactant-aggregate templates to direct Ag₃PO₄ nucleation, followed by calcination at 70–150°C to remove surfactants . The resulting mesoporous Ag₃PO₄ had a surface area of 89 m²/g—40× higher than conventional methods—and degraded rhodamine B 3× faster .

Critical steps :

-

Form a hexagonal LLC phase using Pluronic P123 surfactant.

-

Infuse AgNO₃ and H₃PO₄ into the template.

Silver Precursor Variations

Alternative silver precursors like silver acetate (AgCH₃COO) enable unique morphologies. A patent disclosed reacting AgCH₃COO with KH₂PO₄ under magnetic stirring to form Y-shaped Ag₃PO₄ crystals (700–850 nm) with superior antibacterial activity against E. coli . The molar ratio of AgNO₃:NaHCO₃:KH₂PO₄ (2:3:1) was critical for phase purity .

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Particle Size | Morphology | Surface Area (m²/g) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Aqueous Precipitation | 0.5–2.0 µm | Cubic, Spherical | 2.3–2.5 | Low cost | Uncontrolled agglomeration |

| Organic Phase | 200–500 nm | Uniform spheres | 15–20 | Narrow size distribution | Solvent recovery needed |

| Hydrothermal | 25–55 nm | Faceted crystals | 5–10 | High crystallinity | Energy-intensive |

| Solid-State Grinding | 0.5–2.0 µm | Irregular | <2 | Rapid synthesis | Poor morphology control |

| Template-Assisted | 50–100 nm | Mesoporous | 80–90 | High surface area | Complex procedure |

Chemical Reactions Analysis

Formation

Silver phosphate is typically synthesized as a yellow solid precipitate through the reaction of a soluble silver salt, such as silver nitrate (AgNO₃), with a soluble orthophosphate . The reaction is represented as follows :

This precipitation reaction is analytically significant and can be used in qualitative or quantitative analysis .

Solubility and Complex Formation

This compound can also form complexes with various ligands in solution. For instance, phosphate anions can influence silver nanoparticle oxidation through complex formation . In trisodium phosphate solutions (Na₃PO₄), silver oxidation shifts negatively compared to silver oxidation in the absence of phosphate ions, likely caused by a complex between silver and phosphate ions .

Reactions with Acids and Bases

This compound reacts with acids and bases, leading to the formation of different products.

-

Acids: this compound reacts with nitric acid (HNO₃) to form silver nitrate and phosphoric acid .

-

Bases: this compound reacts with ammonium hydroxide to produce diamine this compound and water .

Thermal Decomposition

At high temperatures, this compound can undergo thermal decomposition. The phosphate ion may experience a condensation reaction to form pyrophosphate . In the presence of silver nitrate at high temperatures, silver pyrophosphate can also form .

Redox Reactions

This compound can participate in redox reactions. For example, it reacts with potassium permanganate, resulting in the formation of silver permanganate and tribasic potassium phosphate . This reaction exemplifies a double displacement reaction and a redox reaction .

Antibacterial Activity

This compound exhibits antibacterial properties . Studies have examined the effect of silver content in phosphate-based glasses to prevent the formation of S. aureus biofilms . Silver ions released from these glasses contribute to their bactericidal effect . The silver exists in the +1 oxidation state, a highly effective bactericidal agent .

Photocatalytic Activity

This compound is a photocatalyst with a high quantum yield for visible light photochemical splitting of water and the production of activated oxygen . It has a high photo-oxidation capability .

Influence of Phosphate Anions on Silver Oxidation

Electrochemical techniques have demonstrated the influence of phosphate anions on silver oxidation . Experiments using sodium phosphate solutions (NaH₂PO₄, Na₂HPO₄, and Na₃PO₄) showed that different phosphate species influence silver oxidation dynamics . The oxidation peak potential shifts cathodically with increasing Na₃PO₄ concentration, suggesting the formation of a complex between silver and phosphate ions .

Silver-Doped Phosphate Coacervates

Silver-doped phosphate coacervates have been developed to inhibit pathogenic bacteria . These coacervates release silver ions over time, with the amount of silver released increasing with the silver content .

Complexation with Polymeric Compounds

This compound nanoparticles (SPNPs) can form complexes with polymeric compounds such as chitosan and hyaluronic acid . Electrochemical methods have characterized the creation of these complexes, showing that the addition of hyaluronic acid or chitosan to silver ions or SPNPs leads to a decrease in the height of the electrochemical signal, shifting it to more negative potential values .

Scientific Research Applications

Biomedical Applications

Antibacterial Properties

Silver phosphate has been extensively studied for its antibacterial properties. Research indicates that this compound nanoparticles (SPNPs) exhibit potent antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These properties are attributed to the release of silver ions, which disrupt bacterial cell membranes and inhibit their growth .

Anticancer and Anti-inflammatory Effects

In addition to antibacterial effects, Ag₃PO₄ has shown promise in anticancer and anti-inflammatory applications. A study demonstrated that polyindole nanocomposites containing this compound can release reactive oxygen species (ROS), which play a crucial role in inducing apoptosis in cancer cells while also exhibiting anti-inflammatory properties . This dual functionality positions this compound as a candidate for developing advanced therapeutic materials.

Photocatalytic Applications

Environmental Remediation

This compound is recognized for its photocatalytic capabilities, particularly in degrading organic pollutants under visible light. Its narrow band gap allows it to absorb visible light effectively, making it suitable for environmental applications such as water purification. Research has highlighted its ability to break down contaminants like dyes and pharmaceuticals, showcasing its potential for sustainable environmental solutions .

Case Study: Photocatalytic Degradation of Dyes

A study investigated the photocatalytic degradation of methylene blue using Ag₃PO₄ under visible light irradiation. Results indicated a degradation efficiency exceeding 90% within 120 minutes, demonstrating its effectiveness in removing hazardous organic compounds from wastewater .

Antimicrobial Materials

Development of Antibacterial Coatings

This compound has been incorporated into coatings for medical devices and implants to prevent infections. Its broad-spectrum antimicrobial activity makes it an ideal candidate for creating surfaces that resist bacterial colonization. One innovative approach involves embedding Ag₃PO₄ nanoparticles in polymer matrices to create coatings that release silver ions over time, maintaining long-term antibacterial effects .

Case Study: Coatings on Vascular Implants

Research conducted on vascular implants coated with this compound nanoparticles showed a significant reduction in biofilm formation compared to uncoated controls. The sustained release of silver ions from the coating effectively inhibited bacterial growth, suggesting that Ag₃PO₄ coatings could enhance the safety and longevity of medical implants .

Summary Table of Applications

Mechanism of Action

The mechanism by which silver phosphate exerts its effects, particularly its photocatalytic and antibacterial properties, involves the generation of reactive oxygen species (ROS) under visible light irradiation. These ROS, including hydroxyl radicals and photogenerated holes, induce oxidative stress in bacterial cells, leading to cell death . The strong affinity of this compound to bacterial cell walls enhances its antimicrobial potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Silver-Based Phosphates: Ag₄P₂O₇ and AgPO₃

Calcium Phosphates: β-Tricalcium Phosphate (β-TCP)

Silver Sulfadiazine

Silver Hexafluorophosphate (AgPF₆)

Silver Nanoparticles in Phosphate Composites

Biological Activity

Silver phosphate () is a compound that has garnered significant attention in various fields, particularly in biomedical applications due to its notable biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties. Additionally, we will present relevant data tables and case studies to illustrate its efficacy and potential applications.

Antibacterial Properties

This compound exhibits strong antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity primarily involves the release of silver ions, which disrupt bacterial cell membranes and inhibit DNA replication.

- Case Study : A study analyzed the effectiveness of this compound in preventing biofilm formation by S. aureus. The results indicated that increasing concentrations of silver in phosphate-based glasses significantly reduced bacterial attachment and biofilm viability. Specifically, the release rate of silver ions was measured between 0.42 to 1.22 μg·mm·h, correlating with enhanced bactericidal effects .

Table 1: Antibacterial Efficacy of this compound Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

Recent studies have also highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

- Case Study : this compound/polyindole nanocomposites were shown to exhibit significant anticancer activity against human cancer cell lines, with IC values indicating effective cytotoxicity. For instance, IC values for various formulations ranged from 28.33 µg/mL to 75.52 µg/mL across different cancer cell lines .

Table 2: Cytotoxicity of this compound Nanocomposites on Cancer Cell Lines

| Nanocomposite | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Ag3PO4/Polyindole | HCT-116 | 39.44 | |

| Ag3PO4/Polyindole | HeLa | 65.25 | |

| Ag3PO4/Polyindole | MCF-7 | 58.34 |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects by modulating oxidative stress in cells.

- Mechanism : The release of ROS from this compound can lead to a reduction in intracellular nitric oxide levels, thereby exerting an anti-inflammatory effect. This property makes it a candidate for treating inflammatory conditions and enhancing wound healing processes .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : Silver ions disrupt bacterial cell membranes, leading to cell death.

- Induction of Apoptosis : In cancer cells, this compound promotes apoptosis through oxidative stress mechanisms.

- Reduction of Inflammation : By modulating ROS levels, this compound can alleviate inflammation.

Q & A

Q. What are the standard methods for synthesizing silver phosphate, and how do preparation protocols influence material purity?

this compound is typically synthesized by reacting silver nitrate (AgNO₃) with phosphate ions (PO₄³⁻). Two common approaches are:

- Slow precipitation with anion exchange purification (Preparation A): Reduces organic contamination by using ion exchange resins to purify precursors before precipitation .

- Rapid precipitation without purification (Preparation B): Faster but risks incorporating impurities, leading to inconsistent crystallinity or discoloration . Purity can be verified via X-ray diffraction (XRD) for crystallinity and energy-dispersive X-ray spectroscopy (EDX) for elemental composition .

Q. How can researchers quantify this compound concentrations in solution using spectroscopic methods?

A standard protocol involves:

- Preparing a calibration curve with known concentrations of phosphate standards.

- Measuring absorbance at 880 nm (UV-Vis) or using fluorescence assays for low concentrations (e.g., <1 µM) .

- Validating results via regression analysis (R² > 0.99) and calculating confidence intervals (95%) to minimize instrumental error .

Q. What are the key physicochemical properties of this compound relevant to photocatalytic applications?

- Bandgap : ~2.45 eV, enabling visible-light absorption .

- Solubility : Low in water (0.00065 g/100 mL) but dissolves in ammonia or nitric acid, facilitating recovery .

- Crystal structure : Cubic or tetragonal phases, which affect charge-carrier mobility and photocatalytic efficiency .

Advanced Research Questions

Q. How can conflicting data on this compound’s antibacterial efficacy in biomedical studies be resolved?

Discrepancies often arise from:

- Dosage variations : Cytotoxicity in bone scaffolds occurs at >1 ppm Ag⁺, but antibacterial effects require ≥2 ppm .

- Material form : Nanoparticles (NPs) vs. bulk Ag₃PO₄ show differing release kinetics and biocompatibility . Mitigation strategies include:

- Standardizing in vitro protocols (e.g., ISO 10993-5 for cytotoxicity).

- Using controlled-release matrices (e.g., dopamine-coated Ag NPs in β-TCP scaffolds) .

Q. What advanced modifications enhance this compound’s photocatalytic stability and efficiency?

Key strategies include:

- Morphological control : Nano-cubic or tetrahedral structures increase active surface areas .

- Elemental doping : Au doping improves charge separation, as shown in EDX spectra of Au-Ag₃PO₄ NPs .

- Heterojunctions : Coupling with carbon-based materials (e.g., graphene oxide) reduces Ag⁺ leaching and enhances reusability .

Q. How should researchers address inconsistencies in this compound’s reported mechanical properties for bone scaffolds?

Contradictions stem from:

- Composite design : Pure Ag₃PO₄ is brittle, but compressive strength improves with β-TCP and hydroxyapatite (HAp) integration (e.g., G-β-TCP-Ag-HAp scaffolds achieve >10 MPa) .

- Testing conditions : Hydrated vs. dry states yield different stress-strain profiles. Recommendations:

- Use ASTM F451-16 for standardized mechanical testing.

- Incorporate porosity controls (e.g., 60–80% porosity for optimal osteoconductivity) .

Q. What methodologies are critical for analyzing this compound’s environmental impact in photocatalytic wastewater treatment?

- Leaching tests : Monitor Ag⁺ release via ICP-MS after repeated photocatalytic cycles .

- Byproduct identification : Use LC-MS to detect intermediates from organic pollutant degradation .

- Lifecycle assessment : Compare energy inputs (e.g., hydrothermal synthesis vs. sol-gel methods) .

Methodological Guidance for Data Interpretation

Q. How can statistical tools resolve variability in this compound synthesis outcomes?

- Outlier detection : Apply Grubbs’ test to exclude anomalous XRD or EDX data .

- Error propagation : Use LINEST in Excel to calculate slope/error for calibration curves .

- Multivariate analysis : PCA (principal component analysis) identifies dominant factors (e.g., pH, precursor ratio) affecting crystallinity .

Q. What literature review strategies are recommended for contextualizing this compound research?

- PRISMA guidelines : Systematically screen databases (PubMed, Scopus) using keywords like "Ag₃PO₄ photocatalysis" or "this compound bone scaffolds" .

- Class-based extrapolation : Compare Ag₃PO₄ data with related compounds (e.g., AgCl, Ag₂CO₃) to fill knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.